1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound belonging to the pyrazolopyridine class, which is characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its trifluoromethyl group, which enhances its chemical properties and reactivity. The molecular formula is , and it has a molecular weight of approximately 231.18 g/mol.
The compound can be sourced from various chemical suppliers, including Matrix Scientific and VWR, where it is available in high purity (≥95%). Its CAS number is 94835-66-2, and it has been documented in chemical databases such as PubChem.
This compound falls under the category of heterocyclic compounds, specifically pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities and roles as intermediates in organic synthesis.
The synthesis of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. Two primary methods are employed:
Technical details indicate that these reactions often require specific catalysts or conditions to optimize yields and selectivity.
The molecular structure of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one features a fused ring system that includes both pyrazole and pyridine components. The presence of the trifluoromethyl group significantly influences its electronic properties.
Research indicates that this compound participates in various chemical reactions that lead to the formation of new derivatives. Notable reactions include:
Technical details from studies highlight its ability to generate diverse polyheterocyclic compounds with potential biological activity.
The mechanism of action for compounds like 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one often involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better interaction with target sites within biological systems.
The presence of multiple functional groups allows for varied reactivity:
Relevant analytical data from studies confirm these properties through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has significant applications in medicinal chemistry. Its derivatives have been explored for potential therapeutic effects against various diseases, including cancer. Research indicates that compounds derived from this structure may exhibit cytotoxic properties or act as enzyme inhibitors.
Additionally, its unique structure makes it a valuable building block in organic synthesis for developing new pharmaceuticals and agrochemicals. Studies have shown promise in synthesizing pyridine-pyrimidine derivatives that may have enhanced biological activities.
Pyrazolo[3,4-b]pyridines represent a privileged bicyclic heterocyclic scaffold formed through the fusion of pyrazole and pyridine rings, with five possible isomeric configurations. Among these, the 1H-pyrazolo[3,4-b]pyridine isomer has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to purine nucleobases and versatile pharmacological profile. First synthesized in 1908 by Ortoleva, these compounds gained significant attention when Bulow developed N-phenyl-3-methyl derivatives in 1911 using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones. This pioneering work established one of the earliest rational synthetic strategies for this heterocyclic system [4] [6].
The therapeutic potential of pyrazolo[3,4-b]pyridines expanded dramatically in the 21st century, with over 300,000 documented derivatives referenced in more than 5,500 scientific publications and 2,400 patents. This scaffold has yielded clinically significant drugs including Vericiguat (Verquvo®) and Riociguat (Adempas®), both approved for cardiovascular diseases (2013 and 2021, respectively). These milestones validated the scaffold's drugability and stimulated intensive research into its diverse biological applications. Current investigations focus on developing derivatives targeting protein kinase inhibition, anticancer agents, antiviral compounds, and central nervous system modulators. The scaffold's remarkable versatility stems from five distinct substitution sites (N1, C3, C4, C5, and C6) that enable precise pharmacological optimization [4] [6].
Recent synthetic advancements (2019-2025) have significantly expanded accessible chemical space around this core structure. Modern approaches leverage multicomponent reactions, nanocatalysis (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂), microwave-assisted synthesis, and green chemistry principles to efficiently generate novel derivatives. These methodologies address historical synthetic challenges, particularly regioselectivity issues during ring formation. Contemporary research increasingly focuses on introducing bioactive moieties like indole rings at strategic positions to enhance biological activity profiles [6] [8].
The strategic incorporation of trifluoromethyl groups (-CF₃) into pharmaceutical scaffolds constitutes a fundamental design strategy in modern medicinal chemistry. This fluorinated moiety profoundly influences molecular properties through a combination of electronic effects, enhanced lipophilicity, and improved metabolic stability. The -CF₃ group acts as a bioisostere for various functional groups while providing unique advantages: its strong electron-withdrawing nature (-σI = 0.37) modulates pKa values of adjacent functionalities, and its high Hansch hydrophobicity parameter (π = 0.88) enhances membrane permeability without significantly increasing basicity [5] [3].
Table 1: Physicochemical Effects of Trifluoromethyl Substitution in Medicinal Chemistry
Property | Impact of -CF₃ | Consequence for Bioactivity |
---|---|---|
Lipophilicity | Increases log P by 0.8-1.0 units | Enhanced membrane penetration and bioavailability |
Metabolic Stability | Blocks common oxidative metabolism sites | Extended plasma half-life |
Electron Distribution | Strong σ-withdrawing, moderate π-donating | Tautomeric control and hydrogen-bonding modulation |
Steric Profile | Comparable to isopropyl group | Optimal van der Waals interactions in binding pockets |
The trifluoromethyl group demonstrates particular utility in heterocyclic systems where it influences ring tautomerism, electron distribution, and intermolecular interactions. In pyridine-containing pharmaceuticals, -CF₃ substitution at C4 positions enhances both binding affinity to target proteins and blood-brain barrier penetration. The steric bulk and hydrophobic surface area of -CF₃ promote specific hydrophobic interactions within enzyme binding pockets, often leading to improved target selectivity. Additionally, the strong C-F bond (approximately 485 kJ/mol) confers exceptional stability against metabolic degradation, addressing a critical challenge in drug development [3] [5] [7].
Safety considerations for trifluoromethylated compounds necessitate careful handling due to potential irritant properties, as evidenced by the GHS07 classification of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. Standard precautions include using personal protective equipment and ensuring adequate ventilation during manipulation [5].
The specific molecular architecture of 1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (molecular formula: C₉H₈F₃N₃O; molecular weight: 231.18 g/mol) integrates three strategic modifications that synergistically enhance its drug-like properties. The 1,3-dimethyl substitution pattern at the pyrazole nitrogen atoms eliminates tautomeric ambiguity, locking the scaffold in the thermodynamically favored 1H-tautomeric form. Computational studies confirm this configuration is more stable by approximately 37 kJ/mol (9 kcal/mol) compared to alternative tautomers, ensuring consistent electronic properties essential for structure-activity relationship studies [3] [4] [7].
Table 2: Nomenclature and Identifiers of the Target Compound
Naming Convention | Identifier |
---|---|
Systematic IUPAC Name | 1,3-Dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one |
Alternative Names | 1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one; 1H-Pyrazolo[3,4-b]pyridin-6-ol, 4-trifluoromethyl-1,3-dimethyl- |
CAS Registry Number | 94835-66-2 |
ChemSpider ID | 12544438 |
Canonical SMILES | CC1=NN(C)C2NC(=O)C=C(C1=2)C(F)(F)F |
InChI Key | KZACOJWFPMIYLZ-UHFFFAOYSA-N |
Positioning of the trifluoromethyl group at C4 strategically influences the electron-deficient character of the fused pyridine ring, facilitating interactions with electron-rich regions of biological targets. This substitution pattern enhances the compound's role as a hydrogen-bond acceptor through the carbonyl oxygen at C6 while maintaining aromatic character essential for π-stacking interactions. The combined effects of N-methylation and -CF₃ substitution yield a molecule with calculated log P ≈ 1.5-2.0, positioning it within the optimal range for passive cellular permeability [3] [5] [7].
Regiochemical considerations significantly impact synthetic accessibility and molecular properties. The 1,3-dimethylation pattern prevents undesired N2-alkylation during synthesis, ensuring regiochemical purity. Meanwhile, the C4-trifluoromethyl group exerts steric and electronic control over electrophilic substitution patterns, directing further functionalization to specific positions. Recent synthetic innovations leverage Vilsmeier-Haack reactions and transition metal catalysis to efficiently construct this precisely decorated scaffold, though challenges remain in achieving high-yielding, scalable processes [2] [6].
Table 3: Regiochemical Impact of Functionalization on Molecular Properties
Position | Functional Group | Electronic Influence | Synthetic Advantage |
---|---|---|---|
N1 | Methyl | Locks 1H-tautomer; eliminates N-H acidity | Prevents undesired N2-regioisomer formation |
C3 | Methyl | Modest electron donation; steric protection | Blocks electrophilic substitution at C3 |
C4 | Trifluoromethyl | Strong electron withdrawal; dipole generation | Directs electrophiles to C5; stabilizes enol form |
C6 | Carbonyl (lactam) | Hydrogen-bond acceptor; conjugation | Enables metal-chelating capacity |
The crystalline nature of this compound facilitates characterization through X-ray diffraction studies, confirming the nearly coplanar arrangement of the bicyclic system. This planarity maximizes π-orbital overlap, enhancing intermolecular stacking interactions in the solid state. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts for the pyridine C5 proton (approximately δ 7.22 ppm in CDCl₃) and the lactam NH (δ 10.55 ppm), providing diagnostic markers for structural verification. The compound's stability profile enables its storage at ambient conditions, though protection from prolonged light exposure is recommended [2] [3] [5].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0